molecular formula C13H15NO2S B8558390 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one CAS No. 145903-18-0

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one

Cat. No. B8558390
M. Wt: 249.33 g/mol
InChI Key: SBEQDBRASWIIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05416066

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (10.0 g) (refer to preparation examples 1 to 6 as mentioned below), triethylamine (10.2 g) and acryloyl chloride (6.9 g) were reacted in the same manner as in Experimental Example 1 to give 4-acryloyl-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (10.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:13]=1.[C:14](Cl)(=[O:17])[CH:15]=[CH2:16]>C(N(CC)CC)C>[C:14]([N:9]1[CH2:8][C:7]2[CH:13]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[S:12][CH2:11][CH2:10]1)(=[O:17])[CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=CC2=C(CNCCS2)C1
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
10.2 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N1CCSC2=C(C1)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.